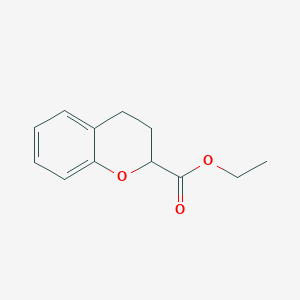

Ethyl Chroman-2-carboxylate

Description

Significance of Chroman Scaffolds in Heterocyclic Chemistry

Chroman scaffolds are considered privileged structures in heterocyclic chemistry due to their widespread presence in a variety of biologically active natural products and synthetic compounds. rsc.org The fusion of a benzene (B151609) ring with a dihydropyran ring creates the chroman core, a system that is both rigid and amenable to diverse chemical alterations. rsc.orgvulcanchem.com This structural motif is a key component in numerous compounds with significant pharmacological properties, making it a focal point for research in medicinal chemistry. nih.govnih.govbenthamscience.com The versatility of the chroman scaffold allows for strategic substitutions at various positions, which can significantly influence the biological profile of the resulting derivatives. vulcanchem.com

Overview of Research Trajectories for Ethyl Chroman-2-carboxylate

Research concerning this compound has primarily focused on its synthesis and its role as an intermediate in the creation of more complex molecules. While the unsubstituted compound itself has demonstrated limited biological activity, its derivatives have been the subject of more intensive investigation. acs.org For instance, studies have explored the synthesis of various 6-substituted analogs of this compound to evaluate their potential antilipidemic properties. acs.org The ethyl ester functionality at the 2-position serves as a convenient handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or conversion to amides and other functional groups. vulcanchem.comacs.org

Classification within Benzopyran-derived Systems

This compound belongs to the broader class of benzopyrans, which are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyran ring. e-bookshelf.de Specifically, it is a derivative of chroman, where the pyran ring is saturated. The nomenclature "chroman" indicates the 3,4-dihydro-2H-1-benzopyran structure. The addition of an ethyl carboxylate group at the C2 position of the chroman ring defines this particular compound. This places it within a family that includes other important structures like chromones, chromanones, and coumarins, which differ in the oxidation state and substitution pattern of the pyran ring. nih.gove-bookshelf.de

| Compound Class | Core Structure | Key Features |

| Chromans | 3,4-Dihydro-2H-1-benzopyran | Saturated pyran ring |

| Chromenes | 2H- or 4H-1-Benzopyran | One double bond in the pyran ring |

| Chromanones | Dihydro-1-benzopyran-4-one | Carbonyl group at C4 of the chroman ring |

| Chromones | 1-Benzopyran-4-one | Carbonyl group at C4 and a double bond in the pyran ring |

| Coumarins | 2H-1-Benzopyran-2-one | Carbonyl group at C2 and a double bond in the pyran ring |

Current State of Research and Emerging Trends

Current research continues to leverage the this compound scaffold for the development of novel compounds with potential therapeutic applications. A significant trend is the diastereoselective synthesis of complex spirocyclic systems incorporating the chroman moiety. rsc.org There is also a focus on creating derivatives with enhanced pharmacological profiles, such as dual agonists for peroxisome proliferator-activated receptors (PPARα/γ), which have shown promise as antihyperglycemic and hypolipidemic agents. acs.org The development of efficient, one-pot synthetic methodologies for creating chromone-2-carboxylate scaffolds from readily available starting materials is another active area of investigation, aiming to improve yields and sustainability. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4-dihydro-2H-chromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOZUQKKUGXCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl Chroman 2 Carboxylate and Its Derivatives

Classical Synthetic Routes to Ethyl Chroman-2-carboxylate Core

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in the synthesis of chromene derivatives, which can be precursors to the chroman skeleton. orientjchem.org This reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl group, followed by dehydration to form a carbon-carbon double bond. orientjchem.org In the context of chroman synthesis, this often involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene group, catalyzed by a base. orientjchem.orgacs.org

While direct synthesis of this compound via a one-step Knoevenagel condensation is less common, the reaction is crucial for creating intermediates like 3-substituted chromen-2-ones. For instance, the condensation of salicylaldehydes with 1,3-dicarbonyl compounds can yield these intermediates. echemcom.com Subsequent reduction of the C3-C4 double bond and the ketone at C2 would lead to the desired chroman structure.

A notable application involves the Knoevenagel condensation of β-ketosulfones with o-hydroxybenzaldehydes, which, after a reduction step, yields 2-aryl-3-sulfonylchromans. acs.org This highlights the utility of the Knoevenagel reaction in forming the initial chromene ring system, which can then be modified to produce various chroman derivatives.

Esterification and Transesterification Strategies

Esterification is a fundamental reaction for the synthesis of this compound, typically from its corresponding carboxylic acid, chroman-2-carboxylic acid. The Fischer esterification method, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.com This reaction is an equilibrium process, and often, an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com

The synthesis of various 6-substituted ethyl chroman-2-carboxylates has been reported, highlighting the importance of this esterification step in creating a library of compounds for structure-activity relationship studies. acs.org

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, can also be employed. For example, a methyl ester of chroman-2-carboxylic acid could be converted to the corresponding ethyl ester by reacting it with an excess of ethanol in the presence of an acid or base catalyst. Enzymatic resolutions using esterases have also been developed to produce enantiomerically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids from the corresponding methyl ester, showcasing a modern application of ester hydrolysis, the reverse of esterification. rsc.org

Cyclization Reactions for Chroman Ring Formation

The formation of the chroman ring is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to construct this heterocyclic system.

One common approach involves the intramolecular cyclization of a suitably substituted precursor. For example, an o-hydroxyaryl derivative with a three-carbon side chain containing an appropriate functional group can undergo ring closure to form the chroman ring. Palladium-catalyzed intramolecular aryloxycarbonylation is a modern example of such a cyclization, used to synthesize chroman-2,4-diones from 3-iodochromone precursors. nih.gov

Another strategy is the Prins-type cyclization, which can be used to construct the tetrahydropyran (B127337) ring system present in chromans. organic-chemistry.org This reaction typically involves the acid-catalyzed reaction of an alkene with an aldehyde. For instance, the reaction of homoallylic alcohols with aldehydes can yield tetrahydropyran-4-ol derivatives. organic-chemistry.org

Radical cascade cyclizations have also been employed to synthesize chroman-4-one scaffolds. researchgate.net These reactions can be initiated by various radical precursors and proceed through a series of intramolecular additions to form the chroman ring. A visible-light-induced photoredox catalysis method has been developed for the synthesis of 2-substituted-chroman-4-ones through a doubly decarboxylative Giese reaction, demonstrating a modern approach to chroman ring formation. rsc.org

Reduction of Chromanone-2-carboxylates

The reduction of a chromanone-2-carboxylate is a direct method to obtain the corresponding chroman-2-carboxylate. This transformation involves the reduction of the ketone group at the C4 position of the chroman ring system.

A common reducing agent for this purpose is sodium borohydride (B1222165). For instance, chromanone-2-carboxylic acids have been reduced to the corresponding hydroxy acids using sodium borohydride in a mixture of dioxane and ethanol. cdnsciencepub.com Subsequent esterification would yield the desired this compound.

Catalytic hydrogenation is another effective method for this reduction. However, in some cases, the choice of reducing agent and reaction conditions is crucial to achieve the desired stereochemistry of the resulting chroman. For example, the reduction of a specific chromanone-2-carboxylic acid with either sodium borohydride or catalytic hydrogenation was found to yield a cis-disubstituted chroman as the sole product. cdnsciencepub.com

Modern and Advanced Synthetic Approaches

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.com This technology has been successfully applied to various steps in the synthesis of chroman derivatives.

For instance, microwave irradiation has been used to facilitate Knoevenagel condensation reactions for the synthesis of chromene derivatives. niscpr.res.in The reaction of 3-formylchromones with active methylene compounds in polyethylene (B3416737) glycol 400 (PEG-400) under microwave irradiation has been shown to be a rapid and environmentally benign method. niscpr.res.in

| Reaction | Starting Materials | Reagents/Conditions | Product | Key Features | Reference |

| Knoevenagel Condensation | Salicylaldehydes, Active Methylene Compounds | Base catalyst (e.g., piperidine) | Chromene derivatives | C-C bond formation, precursor to chroman ring | orientjchem.org |

| Fischer Esterification | Chroman-2-carboxylic acid, Ethanol | Acid catalyst (e.g., H₂SO₄) | This compound | Equilibrium reaction, excess alcohol used | masterorganicchemistry.com |

| Prins-type Cyclization | Homoallylic alcohols, Aldehydes | Acid catalyst | Tetrahydropyran-4-ol derivatives | Formation of the tetrahydropyran ring | organic-chemistry.org |

| Reduction | Chromanone-2-carboxylate | Sodium borohydride or Catalytic hydrogenation | Chroman-2-carboxylate | Reduction of C4-ketone | cdnsciencepub.com |

| Microwave-Assisted Synthesis | 3-Formylchromones, Active methylene compounds | PEG-400, Microwave irradiation | Chromene derivatives | Rapid, high yield, environmentally friendly | niscpr.res.in |

Metal-Catalyzed Coupling and Annulation Reactions

Transition-metal catalysis offers powerful tools for the construction of the chroman ring system. These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds in a highly efficient and selective manner.

Iron-catalyzed reactions are gaining prominence due to the low cost and low toxicity of iron. For instance, iron(III) chloride has been used to catalyze the synthesis of chromene derivatives from 2-propargylphenol and naphthol derivatives. uva.nl In these reactions, the 6-endo-dig cyclization is generally favored over the 5-exo-dig pathway. uva.nl Palladium catalysis is also widely employed. For example, a Pd-catalyzed asymmetric allylic alkylation (AAA) reaction has been used to synthesize chiral chromane (B1220400) derivatives with high enantioselectivity. mdpi.com

Copper-catalyzed reactions have a long history in organic synthesis, and modern advancements have led to more sustainable and efficient protocols. beilstein-journals.org For example, electrochemical copper catalysis has emerged as a method for C-H functionalization, which can be applied to the synthesis of complex heterocyclic systems. beilstein-journals.org

Recent research has also explored the use of thioesters as coupling partners in transition-metal-catalyzed reactions. Thioesters can undergo oxidative addition to low-valent transition metals, enabling the formation of new carbon-carbon bonds. This strategy has been applied in reactions catalyzed by palladium, nickel, copper, and rhodium. sioc-journal.cn

Photoredox Catalysis in Chroman Synthesis

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the synthesis of complex organic molecules, including chroman derivatives. rsc.orgresearchgate.net This approach utilizes light energy to initiate radical-based transformations under ambient conditions.

A notable example is the (4+2) radical annulation of N-hydroxyphthalimide (NHPI) esters with olefins. rsc.orgresearchgate.netrsc.org In this process, a photocatalyst, such as Eosin Y, absorbs visible light and initiates the formation of a radical from the NHPI ester. This radical then undergoes a cascade reaction with an electron-deficient olefin to construct the chroman framework. rsc.orgresearchgate.netrsc.org This method is highly selective and tolerates a wide range of functional groups. rsc.orgresearchgate.netrsc.org For instance, the reaction of NHPI esters with ethyl acrylate (B77674) proceeds smoothly to yield the corresponding chroman derivatives. researchgate.net

Iron-based photoredox catalysis has also been developed for the synthesis of chroman-4-ones. acs.org This sustainable approach uses iron(III) chloride as the catalyst and proceeds via a decarboxylative radical cyclization of o-(allyloxy)arylaldehydes with alkyl carboxylic acids under visible light irradiation. acs.org The reaction is efficient at room temperature and accommodates a variety of substituents on both starting materials. acs.org

Table 1: Examples of Photoredox-Catalyzed Chroman Synthesis

| Starting Material 1 | Starting Material 2 | Photocatalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-hydroxyphthalimide ester | Ethyl acrylate | Eosin Y | Ethyl chroman-4-carboxylate derivative | 74 | rsc.org |

| o-(allyloxy)benzaldehyde | Pivalic acid | FeCl₃ | Chroman-4-one derivative | 83 | acs.org |

Organocatalytic Methods for this compound Synthesis

Organocatalysis, the use of small organic molecules as catalysts, provides a valuable metal-free alternative for the synthesis of chroman derivatives. These methods often lead to high enantioselectivity.

A common strategy involves the tandem oxa-Michael-aldol reaction between salicylaldehydes and α,β-unsaturated aldehydes, catalyzed by chiral secondary amines like diarylprolinol ethers. beilstein-journals.org This reaction constructs the chroman ring and introduces chirality in a single step. Similarly, tandem Michael addition reactions catalyzed by chiral amines have been employed for the synthesis of functionalized chromenes. beilstein-journals.org

Triphenylphosphine (PPh₃) has been utilized as a catalyst in a domino reaction to synthesize highly functionalized chroman derivatives from salicyl N-thiophosphinylimines and allenoates. acs.org This reaction represents a novel pathway where the γ-methyl group of the allenoate participates in the cyclization. acs.org

Organocatalytic approaches have also been developed for the synthesis of chromane-containing polyheterocyclic compounds through cascade reactions. acs.org By using a Hantzsch ester as an organic hydride source in combination with a chiral organocatalyst, 2-hydroxy cinnamaldehydes can be converted into complex chromane structures with high regio- and stereocontrol. acs.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a complex product, minimizing waste and simplifying purification. researchgate.netrsc.org This strategy is particularly attractive for the synthesis of diverse libraries of compounds for drug discovery.

The synthesis of (2-amino-3-cyano-4H-chromen-4-yl)phosphonates has been achieved through a one-pot, three-component reaction of salicylaldehydes, malononitrile, and a trialkyl phosphite, catalyzed by indium(III) chloride. beilstein-journals.org Iron(III) chloride has also been shown to be an effective catalyst for MCRs, for example, in the synthesis of trans-2-benzoyl-3-(aryl)-2H-furo[3,2-c]chromen-4(3H)-ones. researchgate.net The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization. researchgate.net

Pseudo-multicomponent reactions, where one reactant participates in multiple steps, have also been developed. For instance, the reaction of two equivalents of ethyl acetoacetate (B1235776) and two equivalents of hydrazine (B178648) hydrate (B1144303) with an aromatic aldehyde can lead to the formation of 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. rsc.org

Asymmetric Synthesis and Chiral Resolution of this compound Derivatives

The biological activity of chroman derivatives is often dependent on their stereochemistry. Therefore, methods for the synthesis of enantiomerically pure compounds are of great importance.

Enantioselective Synthetic Pathways

Several enantioselective methods for the synthesis of chiral chromanes have been developed. Asymmetric hydrogenation of chromones is an efficient route to chiral 2-substituted chromanes. mdpi.com Intramolecular oxy-Michael addition to phenol (B47542) substrates bearing (E)-α,β-unsaturated ketone moieties also provides access to the chromane skeleton. mdpi.com

Another approach involves phenolate (B1203915) ion-mediated intramolecular epoxide ring-opening reactions, which can afford chiral chromane derivatives in excellent yields and with good enantioselectivity. mdpi.com The Mitsunobu reaction, followed by cyclization, is another established method for accessing chiral 2-substituted chromanes. mdpi.com

Table 2: Enantioselective Synthesis of Chiral Chromane Derivatives

| Reaction Type | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral catalyst | 2-Substituted chromane | High | mdpi.com |

| Intramolecular oxy-Michael addition | Organocatalyst | Chromane | Good | mdpi.com |

| Intramolecular epoxide ring-opening | Phenolate ion | Chiral chromane | Good | mdpi.com |

Enzymatic Resolution Techniques for Racemic Mixtures

When a synthetic route produces a racemic mixture of chroman derivatives, enzymatic resolution can be an effective method for separating the enantiomers. google.com This technique utilizes the stereoselectivity of enzymes, such as lipases and esterases, to selectively react with one enantiomer of the racemic mixture. google.comresearchgate.net

For example, racemic ethyl 2-(6-nitro-4-oxo-chroman-2-yl) acetate (B1210297) can be resolved using a lipase (B570770) enzyme in a mixture of isopropyl alcohol and water. google.com The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid. google.com Similarly, esterases from Geobacillus thermocatenulatus, EstS and EstR, have been used for the sequential resolution of racemic methyl 6-fluoro-chroman-2-carboxylate. x-mol.com This method, conducted in an aqueous-toluene biphasic system, can produce both the (S) and (R)-acids with high enantiomeric excess. x-mol.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 2-(6-nitro-4-oxo-chroman-2-yl) acetate |

| 6-nitro-4-oxo-chroman-2-yl-acetic acid (ethyl ester) |

| Methyl 6-fluoro-chroman-2-carboxylate |

| (S)-6-fluoro-chroman-2-carboxylic acid |

| (R)-6-fluoro-chroman-2-carboxylic acid |

| Ethyl 2,2-dimethylchromane-4-carboxylate |

| Ethyl 2,2-dimethyl-2H-chromene-4-carboxylate |

| 2-(2,2-dimethylchroman-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| (2,2-dimethylchroman-4-yl)methanol |

| 3-nitro-2-phenyl-2H-chromenes |

| 1,2-dihyroquinolines |

| Chroman-4-one |

| o-(allyloxy)arylaldehyde |

| 2-hydroxy cinnamaldehyde |

| (2-amino-3-cyano-4H-chromen-4-yl)phosphonates |

| trans-2-benzoyl-3-(aryl)-2H-furo[3,2-c]chromen-4(3H)-ones |

Use of Chiral Auxiliaries and Catalysts

The enantioselective synthesis of this compound is crucial for the development of chiral drugs. Chiral auxiliaries and catalysts are instrumental in controlling the stereochemical outcome of synthetic reactions. wikipedia.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can typically be removed and recovered for reuse. wikipedia.org Common examples of chiral auxiliaries include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org For instance, in the synthesis of related chiral building blocks, oxazolidinone auxiliaries have been effectively used in asymmetric alkylation and aldol (B89426) reactions. researchgate.net The chiral auxiliary guides the approach of the electrophile to the enolate, leading to the formation of one diastereomer in preference to the other. researchgate.net While direct examples for this compound are not extensively detailed in the provided results, the principles of using chiral auxiliaries are broadly applicable. For example, a chiral auxiliary could be appended to a precursor of the chroman ring, influencing the stereochemistry of the cyclization or a subsequent functionalization at the C2 position.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. vulcanchem.com In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the synthesis of chiral chromane derivatives. For example, palladium-catalyzed asymmetric conjugate addition of arylboronic acids to 2-substituted chromones, using chiral pyridine-dihydroisoquinoline (PyDHIQ) ligands, has been shown to produce chiral tetrasubstituted chromanones with excellent enantioselectivities (up to 99% ee). rsc.org Similarly, a novel monodentate phosphoramidite–palladium catalyst has been developed for the enantioselective synthesis of 2-aryl-2H-chromenes. nih.gov Organocatalysis has also emerged as a powerful tool. Chiral thiourea (B124793) catalysts have been employed for the intramolecular conjugate addition to form chiral flavanones and chromanones. acs.org Furthermore, diphenylprolinol silyl (B83357) ether has been used as an organocatalyst in cascade reactions to produce diversified chiral chromane-containing polyheterocyclic compounds with high enantiomeric excess (up to 99% ee). acs.org

The table below summarizes some catalytic systems used in the asymmetric synthesis of chromane derivatives.

| Catalyst/Ligand System | Reaction Type | Product Type | Enantioselectivity (ee) |

| Palladium with Pyridine-Dihydroisoquinoline (PyDHIQ) ligands | Asymmetric Conjugate Arylation | Tetrasubstituted Chromanones | Up to 99% |

| Monodentate Phosphoramidite–Palladium | Enantioselective 6-endo-trig Cyclization | 2-Aryl-2H-Chromenes | High |

| Chiral Thioureas | Intramolecular Conjugate Addition | Flavanones and Chromanones | Good to Excellent |

| Diphenylprolinol Silyl Ether | Organocatalytic Cascade Reaction | Chiral Chromane Polyheterocycles | Up to 99% |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. This includes the use of solvent-free conditions, environmentally benign solvents, and sustainable catalytic approaches. researchgate.net

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. beilstein-journals.org These reactions can be promoted by grinding, milling, or microwave irradiation. researchgate.net For instance, the Pechmann condensation for the synthesis of coumarins, structurally related to chromans, has been successfully carried out under solvent-free conditions using a reusable catalyst, yielding high purity products. researchgate.net Similarly, a solvent- and catalyst-free Paal-Knorr condensation has been demonstrated for the synthesis of pyrrole (B145914) derivatives, highlighting the potential for such methods to be applied to chroman synthesis. researchgate.net A protocol for the synthesis of fused 4H-pyran derivatives, which share a similar heterocyclic core with chromans, has been developed under neat (solvent-free) conditions. researchgate.net More directly, an efficient, solvent-free method for the synthesis of azo-linked 2-amino-4H-chromene derivatives has been described using mechanochemical means. researchgate.net

When a solvent is necessary, the use of environmentally benign alternatives to traditional organic solvents is a key aspect of green chemistry. mdpi.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com The synthesis of quinolizines and quinolizinium (B1208727) salts from chromone-3-carboxaldehydes has been achieved in water, demonstrating the feasibility of using aqueous media for reactions involving chromone (B188151) derivatives. rsc.org Another class of green solvents are deep eutectic solvents (DESs), which are mixtures of compounds that have a lower melting point than the individual components. mdpi.com They are often biodegradable and can have a dual role as both solvent and catalyst. mdpi.comnih.gov Ionic liquids (ILs) are also considered green solvents due to their negligible vapor pressure and high thermal stability, and they have been used in the synthesis of various oxygen heterocycles. researchgate.net

The table below highlights some green solvents and their applications in the synthesis of related heterocyclic compounds.

| Green Solvent | Reaction Type | Product Type | Reference |

| Water | Cascade Reaction | Quinolizines and Quinolizinium Salts | rsc.org |

| Deep Eutectic Solvents (DESs) | S-heterocyclization | Thiophene derivatives | mdpi.com |

| Ionic Liquids (ILs) | Various | Oxygen Heterocycles | researchgate.net |

| Water-Ethanol Mixture | Multicomponent Reaction | 2-Amino-4H-chromene-3-carbonitrile derivatives | rsc.org |

The use of recyclable catalysts and catalysts that operate under mild conditions contributes to greener synthetic routes. vulcanchem.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. For example, KAl(SO4)2·12H2O (alum) has been used as a non-toxic, reusable, and inexpensive catalyst for the synthesis of coumarins under solvent-free conditions. researchgate.net Magnetic nanoparticles have also been employed as recyclable catalysts. For instance, MgFe2O4 nanoparticles have been used in the solvent-free synthesis of substituted coumarins under ultrasound irradiation. nih.gov A magnetic nano-catalyst, Fe3O4@SiO2@KIT-6-NH2@Schiff-base complex, was utilized in the mechanochemical synthesis of azo-linked 2-amino-4H-chromene derivatives. researchgate.net Pyridine-2-carboxylic acid has been demonstrated as a sustainable and rapid catalyst for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives in a water-ethanol mixture, with the catalyst being recyclable for several cycles. rsc.org

Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, often in the absence of a solvent. nih.govucl.ac.uk This technique can lead to reduced reaction times, different product selectivities, and access to products not obtainable in solution. ucl.ac.uk While specific examples for the direct synthesis of this compound via mechanochemistry are not prevalent in the search results, the synthesis of related chromene derivatives has been achieved using this method. researchgate.net For example, an efficient, solvent-free synthesis of azo-linked 2-amino-4H-chromene derivatives was accomplished through mechanochemical means using a magnetic nano-catalyst. researchgate.net The only byproduct in some mechanochemical amide bond formations is a primary alcohol, showcasing the potential for high atom economy. rsc.org Liquid-assisted grinding (LAG), where a small amount of liquid is added, can further enhance reaction kinetics. ucl.ac.uk

Ultrasound irradiation is another sustainable technique that can accelerate reactions and improve yields, often under milder conditions. For instance, the synthesis of coumarin-3-carboxylic acids has been achieved under solvent-free conditions with ultrasound irradiation. nih.gov

Mechanistic Investigations of Reactions Involving Ethyl Chroman 2 Carboxylate

Fundamental Reaction Mechanisms Governing Chroman-2-carboxylate Formation

The formation of the chroman-2-carboxylate scaffold is governed by fundamental reaction mechanisms, including protonation, addition, and elimination steps, as well as nucleophilic attack and ring-opening processes.

Detailed Protonation, Addition, and Elimination Mechanisms

The synthesis of esters like ethyl chroman-2-carboxylate often involves a sequence of protonation, addition, and elimination steps. In a typical acid-catalyzed esterification, the carbonyl oxygen of a carboxylic acid is protonated, which activates the carbonyl group for nucleophilic attack. libretexts.org The subsequent addition of an alcohol forms a tetrahedral intermediate. libretexts.orgchemistrysteps.com A series of proton transfer steps then allows for the elimination of a water molecule, leading to the formation of the ester. libretexts.org This process is reversible and the equilibrium can be controlled by reaction conditions. libretexts.orgmnstate.edu

The general mechanism for these transformations can be summarized in the following steps:

Protonation: The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Addition: The alcohol (nucleophile) attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgchemistrysteps.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed. libretexts.org

Deprotonation: The protonated carbonyl of the ester is deprotonated to yield the final ester product.

This sequence is a classic example of nucleophilic acyl substitution, proceeding through an addition-elimination mechanism. chemistrysteps.commasterorganicchemistry.com

Nucleophilic Attack and Ring-Opening Processes

The chroman ring system can be susceptible to nucleophilic attack, which can lead to ring-opening. For instance, derivatives of 2H-1-benzopyran-2-one (coumarin) are known to be highly reactive. The pyran-2-one ring can undergo nucleophilic attack at the lactone's acyl center or conjugate addition at the carbon-carbon double bond. nih.gov

In the context of ethyl 2-oxo-2H-chromene-3-carboxylate, reaction with nucleophiles like hydrazine (B178648) hydrate (B1144303) can lead to the opening of the pyran ring. nih.govresearchgate.net A proposed mechanism for the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate suggests that a nucleophilic attack occurs, leading to the formation of salicylaldehyde (B1680747) azine and malonohydrazide as products resulting from the ring-opening of the chromene moiety. nih.govresearchgate.net The reaction is sensitive to the molar ratio of the reactants. researchgate.net

Small, strained rings such as cyclopropanes and epoxides are electrophilic and can be opened by nucleophilic attack. rsc.org This principle can be extended to heterocyclic systems where ring strain or the presence of activating groups facilitates nucleophilic ring-opening. rsc.org

Mechanistic Studies of Specific Transformations of this compound

Once formed, this compound can undergo a variety of transformations, each with its own distinct mechanism.

O-Acylation Mechanism and Regioselectivity

The O-acylation of compounds related to this compound, such as (R/S)-ethyl-2-acetoxy-4-phenyl-4H-chromene-3-carboxylate, has been studied. preprints.orgpreprints.org The process involves the deprotonation of a precursor, followed by reaction with an acylating agent like an anhydride. preprints.orgpreprints.org This results in the formation of an O-acylated enol form. preprints.orgpreprints.org

The regioselectivity of this reaction is influenced by steric factors. For example, in 3,4-disubstituted coumarins, the presence of a substituent at the 4-position and the steric hindrance of the ester group at the 3-position can direct the acylation to the oxygen atom, leading to the O-acylated product. preprints.orgpreprints.orgresearchgate.net This highlights the principle of hard and soft acids and bases (HSAB) in predicting the reactivity of ambident nucleophiles like enolates. preprints.org

Table 1: O-Acylation of a 3,4-disubstituted coumarin (B35378) derivative

| Reactant | Reagent | Product | Key Feature |

|---|

Radical Cascade Annulation Mechanisms

Radical cascade reactions provide a powerful tool for the synthesis of complex molecules like chroman derivatives. nih.govrsc.orgresearchgate.net A (4+2) radical annulation approach has been developed to construct the chroman framework using an N-hydroxyphthalimide (NHPI) ester as a radical precursor and an olefin as a radical acceptor under mild photoredox catalysis conditions. nih.govrsc.orgresearchgate.net

The proposed mechanism for this transformation is as follows:

Radical Generation: The photocatalyst (e.g., Eosin Y) is excited by visible light and reduces the N-hydroxyphthalimide ester via a single-electron transfer (SET) process. researchgate.net This generates a radical anion which then fragments to produce a carbon-centered nucleophilic radical. researchgate.net

Radical Addition: The generated carbon radical is captured by an electron-deficient olefin, such as ethyl acrylate (B77674), to form an electrophilic radical intermediate. nih.govresearchgate.net

Intramolecular Cyclization: This intermediate undergoes a rapid intramolecular radical cyclization onto the aromatic ring to form an aryl radical. nih.gov

Oxidation and Deprotonation: The aryl radical is oxidized via a SET process to a cation, and subsequent deprotonation leads to the final chroman product, regenerating the photocatalyst. nih.govrsc.org

This method is complementary to traditional Diels-Alder reactions and allows for the synthesis of chromans from electron-deficient olefins. nih.govrsc.orgresearchgate.net Another approach involves a silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes to synthesize 3-aryldifluoromethyl-containing chroman-4-one derivatives. mdpi.com Similarly, ester-containing chroman-4-ones can be synthesized via a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions. mdpi.com

Table 2: Key Intermediates in Radical Cascade Annulation for Chroman Synthesis

| Intermediate | Description | Role in Mechanism |

|---|---|---|

| Carbon-centered radical (II) | Generated from NHPI ester | Initiates the cascade by adding to the olefin. nih.govresearchgate.net |

| Electrophilic radical (III) | Formed after addition to olefin | Undergoes intramolecular cyclization. nih.gov |

| Aryl radical (IV) | Result of cyclization | Is oxidized to a cation. nih.gov |

Decomposition Pathways and Rearrangement Mechanisms

The stability and decomposition of chroman derivatives are influenced by their structure. For instance, chroman-1-one (dihydrocoumarin) is significantly more stable than its isomer, isochroman-3-one. researchgate.net The decomposition of 3,4-dihydro-2H-pyran, a related structure, yields ethene and propenal. researchgate.net

Rearrangement reactions are also a key aspect of the chemistry of related compounds. The Baeyer-Villiger rearrangement, for example, involves the oxidation of a ketone to an ester via a peroxyacid. wiley-vch.delibretexts.org The mechanism proceeds through the formation of a tetrahedral intermediate, followed by the migration of an alkyl or aryl group. wiley-vch.delibretexts.org Other notable rearrangements include the Pinacol rearrangement, Favorskii rearrangement, and Wolff rearrangement, which involve the transformation of molecular skeletons under specific conditions. libretexts.orgmsu.edu For instance, the benzilic acid rearrangement involves the conversion of a 1,2-diketone to an α-hydroxy-carboxylic acid, driven by the formation of a stable carboxylate anion. msu.edu The Brook rearrangement involves the migration of a silicon group from carbon to oxygen, driven by the formation of a strong Si-O bond. msu.edu Gold-catalyzed transformations of alkynyl aryl sulfoxides can proceed through competing preprints.orgpreprints.org-sigmatropic rearrangement and gold carbene formation pathways. nih.gov

While specific decomposition and rearrangement studies on this compound itself are not detailed in the provided context, the principles from these related reactions provide a framework for understanding its potential chemical behavior under various conditions.

Hydrazine Hydrate Reactions and Proposed Mechanisms

The reaction between ethyl 2-oxo-2H-chromene-3-carboxylate, a closely related derivative of this compound, and hydrazine hydrate has been a subject of detailed mechanistic study. mdpi.comresearchgate.net Investigations have revealed that this reaction does not yield the expected 2-oxo-2H-chromene-3-carbohydrazide as previously claimed in some literature. Instead, a complex reaction pathway leads to the formation of two primary products: salicylaldehyde azine and malonohydrazide. mdpi.comresearchgate.net

A proposed mechanism for this transformation involves the initial nucleophilic attack of hydrazine on the ester. However, the high reactivity of the 2H-chromene-2-one ring system plays a crucial role. The pyran-2-one ring is susceptible to ring-opening under nucleophilic attack. mdpi.com The reaction with hydrazine hydrate proceeds via a ring-opening mechanism of the chromene moiety. mdpi.comresearchgate.net

The proposed mechanism suggests that the reaction consumes 2.5 molar equivalents of hydrazine hydrate for the full consumption of the starting ester. mdpi.comresearchgate.net One of the key intermediates formed during this process is malonohydrazide. mdpi.comresearchgate.net The formation of salicylaldehyde azine is also a significant outcome of this reaction, with reported yields of around 48%. mdpi.com The reaction can be summarized by the following transformation:

Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate:

Starting Material: Ethyl 2-oxo-2H-chromene-3-carboxylate

Reagent: Hydrazine Hydrate (in excess)

Main Products: Salicylaldehyde azine, Malonohydrazide mdpi.comresearchgate.net

It is noteworthy that these products are observed even when the reaction is conducted at low temperatures (0–5 °C). mdpi.com The identification of these products contradicts earlier reports that suggested the exclusive formation of the corresponding carbohydrazide (B1668358).

In a broader context, the reaction of chromone (B188151) derivatives with hydrazine hydrate is known to produce 3(5)-(2-hydroxyaryl)pyrazoles. nih.gov This occurs through a mechanism involving nucleophilic attack at the C-2 position of the chromone, leading to ring opening, which is then followed by an intramolecular hydrazone formation to yield the pyrazole (B372694) ring. nih.gov

Role of Steric and Electronic Factors in Reaction Mechanisms

Steric Factors:

Steric hindrance, arising from the spatial arrangement of atoms, can direct the course of a reaction. For instance, in the alkylation of tricarbonylchromium-stabilized benzylic anions of 3-(dipropylamino)chromans, steric effects, along with the nature of the electrophile, were found to direct the stereochemical outcome of the reaction. acs.org Similarly, in certain palladium-catalyzed arylations of benzoic acids, the use of meta-substituted acids led to regioselective reactions primarily due to steric reasons, preventing di-arylation which was observed with para-substituted acids. nih.gov It can be inferred that bulky substituents on the chroman ring or on the carboxylate group of this compound would likely influence the accessibility of the reactive centers to incoming reagents, thereby affecting reaction rates and product distributions.

Electronic Factors:

The electronic properties of substituents on the aromatic ring of the chroman nucleus or within the ester group can profoundly impact reaction mechanisms. Electron-donating groups can increase the electron density at certain positions, making them more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect, favoring nucleophilic attack.

In studies of carboxylate-assisted C-H activation, electronic effects have been shown to be a dominant factor in determining reaction outcomes. researchgate.net For example, in the addition of primary amines to Z-3-phenyl-2-(arylsulfonyl)propenoyl chlorides, electron-withdrawing substituents on the arylsulfonyl group favored 1,4-addition, whereas electron-donating groups promoted 1,2-addition. acs.org This highlights how electronic perturbations can alter the preferred reaction pathway. For this compound, substituents on the benzene (B151609) ring would modulate the reactivity of the entire molecule, influencing processes such as electrophilic aromatic substitution or reactions involving the carboxylate group.

The interplay between steric and electronic factors is often complex. In some catalytic systems, such as the Ru-catalyzed C-H activation, steric effects may determine regioselectivity, whereas in Pd-catalyzed reactions, electronic effects might be the controlling influence. researchgate.net Therefore, a comprehensive understanding of any reaction involving this compound requires careful consideration of both these fundamental parameters.

Derivatization and Functionalization Strategies of Ethyl Chroman 2 Carboxylate

Substitution Reactions on the Chroman Ring System

The bicyclic structure of ethyl chroman-2-carboxylate, consisting of a benzene (B151609) ring fused to a dihydropyran ring, offers specific sites for functionalization. The aromatic benzene portion is particularly susceptible to electrophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying the benzene ring of the chroman structure. The general mechanism involves an initial attack of the electron-rich aromatic ring on a strong electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org This step is typically the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In a subsequent fast step, a proton is removed from the carbon atom bearing the electrophile, which restores the aromatic system. masterorganicchemistry.com

The ether oxygen atom of the dihydropyran ring acts as an electron-donating group through resonance, thereby activating the fused benzene ring towards electrophilic attack. This activation makes the chroman system more reactive than benzene itself. As an ortho-, para-directing group, the ether oxygen directs incoming electrophiles primarily to the C-6 (para) and C-8 (ortho) positions.

The C-6 position of the this compound is electronically and sterically favored for substitution. As the para-position relative to the activating ether oxygen, it is a primary site for electrophilic attack. Consequently, a significant body of research has focused on introducing a wide range of functional groups at this position to modulate the molecule's physicochemical properties. researchgate.netresearchgate.net The synthesis of various 6-substituted analogs has been explored to investigate the impact of these modifications. researchgate.netresearchgate.net For example, functionalization at the C-6 position has been achieved to produce derivatives with substituents such as cyclohexyl, phenyl, and phenoxy groups. researchgate.netresearchgate.net

A variety of substituents have been successfully introduced onto the C-6 position of the this compound skeleton. These modifications are often aimed at altering properties like lipophilicity. researchgate.netresearchgate.net The introduction of bulky groups like cyclohexyl and phenyl, or electron-withdrawing groups like nitro and halogens, demonstrates the versatility of the chroman scaffold in accommodating diverse functionalities. researchgate.netresearchgate.netjuniperpublishers.com

| Substituent at C-6 | Compound Name | Reference |

|---|---|---|

| Cyclohexyl | Ethyl 6-cyclohexylchroman-2-carboxylate | researchgate.netresearchgate.net |

| Phenyl | Ethyl 6-phenylchroman-2-carboxylate | researchgate.netresearchgate.net |

| Phenoxy | Ethyl 6-phenoxychroman-2-carboxylate | researchgate.netresearchgate.net |

| Chloro | Ethyl 6-chlorochroman-2-carboxylate | researchgate.netresearchgate.net |

| Nitro | Ethyl 6-nitrochroman-2-carboxylate | acgpubs.org |

Note: The introduction of a nitro group at the C-6 position is a common EAS reaction, as demonstrated in the related ethyl coumarin-3-carboxylate system. acgpubs.org

Modification of the Ester Moiety

The ethyl ester group at the C-2 position is a key reactive handle for further synthetic transformations. Its modification allows for the introduction of different functional groups, fundamentally altering the parent molecule's structure and properties.

The ethyl ester of chroman-2-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, chroman-2-carboxylic acid. This transformation is a pivotal step as the resulting carboxylic acid can serve as a precursor for a wide array of other derivatives. researchgate.net The hydrolysis can be achieved through standard chemical methods, such as refluxing with an acid or a base, or through enzymatic processes. googleapis.com For instance, a process for the partial hydrolysis of racemic this compound using a microbial lipase (B570770) from Pseudomonas fluorescens has been developed to selectively yield the (S)-2-chroman-2-carboxylic acid, leaving the (R)-ester largely unreacted. googleapis.comgoogle.com

| Reactant | Product | Reaction Type | Reference |

|---|---|---|---|

| This compound | Chroman-2-carboxylic acid | Chemical or Enzymatic Hydrolysis | researchgate.netgoogleapis.com |

The carboxylic acid products are valuable intermediates. For example, they can be derivatized with reagents like 2-hydrazinopyridine (B147025) or 2-picolylamine to enhance their detection in analytical techniques like mass spectrometry. nih.gov

The ester functionality is a versatile precursor for the synthesis of amides and hydrazides, which are important functional groups in many biologically active molecules. The conversion of the ethyl ester to an amide (amidation) typically involves a reaction with a primary or secondary amine. acs.org This reaction proceeds through a nucleophilic acyl substitution mechanism. acs.org

Similarly, reacting this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) leads to the formation of the corresponding carbohydrazide (B1668358). This is a common and practical route for synthesizing hydrazides from esters. nih.gov While detailed studies on this compound itself are limited in the provided results, the reaction is well-documented for structurally related compounds like ethyl coumarin-3-carboxylate, where the ester is treated with hydrazine hydrate, often in a solvent like ethanol (B145695), to yield the desired hydrazide. nih.govmdpi.com These hydrazides are, in turn, valuable starting materials for synthesizing various heterocyclic compounds. nih.gov

| General Reaction | Reagent | Product | Reference |

|---|---|---|---|

| Amidation | Primary or Secondary Amine (R-NH₂ or R₂NH) | Chroman-2-carboxamide (B2491479) | acs.org |

| Hydrazide Formation | Hydrazine Hydrate (N₂H₄·H₂O) | Chroman-2-carbohydrazide | nih.govmdpi.com |

Ring Modifications and Annulations Involving the Dihydropyran Ring

The dihydropyran ring of this compound is a key site for structural modifications, enabling the synthesis of various related heterocyclic systems.

The conversion of a chroman to a chroman-4-one (chromanone) involves the introduction of a carbonyl group at the C4 position of the dihydropyran ring. While the hydrogenation of chromone-2-carboxylates is a known route to chroman-2-carboxylates, the reverse oxidation of the C4-methylene group in a chroman is also a critical transformation. google.com This can be achieved through various oxidative methods common in organic synthesis. The resulting ethyl 4-oxochroman-2-carboxylate serves as a versatile intermediate for further functionalization, for instance, in the synthesis of azaarene-substituted chromanones. rsc.org

A modern strategy for constructing the chroman framework involves a selective (4+2) radical cascade annulation. nih.govresearchgate.net This method allows for the synthesis of highly functionalized chromans from readily available starting materials. rsc.org In a notable example, a photocatalytic approach using Eosin Y as the photosensitizer under blue LED irradiation facilitates the reaction between N-hydroxyphthalimide esters and electron-deficient olefins. nih.govresearchgate.net This process generates a carbon-centered radical that undergoes a cascade reaction with the olefin to form the chroman ring system. researchgate.net This organo-photoredox catalyzed reaction is highly selective and proceeds under mild conditions, providing access to a wide array of chroman derivatives that are not easily accessible through traditional Diels-Alder reactions. nih.govrsc.org For example, the reaction can yield ethyl-2,2-dimethylchromane-4-carboxylate in good yields. researchgate.net

| Parameter | Condition | Yield of Ethyl-2,2-dimethylchromane-4-carboxylate |

|---|---|---|

| Photosensitizer | Eosin Y (2 mol%) | 74% |

| Photosensitizer | 4-CzIPN | Ineffective |

| Photosensitizer | Ru(bpy)₃(PF₆)₂ | Inferior |

| Light | Blue LEDs | Essential for reaction |

| Light | Sunlight | Reaction proceeds smoothly, affording a 60% yield for a related substrate. nih.gov |

This compound can serve as a scaffold for the construction of more complex, fused heterocyclic systems such as chromenopyrroles. These structures are of significant interest due to their presence in various biologically active compounds. nih.gov The synthesis often requires initial functionalization of the chroman ring to introduce reactive handles for the subsequent pyrrole (B145914) ring formation. For instance, the chroman can be converted to a chromene derivative, which can then undergo reactions to build the fused pyrrole ring. nih.gov One reported method for synthesizing a chromeno[3,4-c]pyrrole core involves a Barton-Zard reaction starting from 3-nitro-2H-chromenes and ethyl isocyanoacetate. nih.gov Another approach involves the silver-catalyzed cascade cyclization of chromones with isocyanoacetates to form chromeno[2,3-b]pyrrol-4(1H)-ones. acs.org These strategies highlight the utility of the chroman framework as a precursor to polycyclic heteroaromatic systems.

The saturated dihydropyran ring in this compound can be converted to an unsaturated dihydropyran ring, yielding a chromene derivative. This transformation is an oxidative dehydrogenation reaction. Research has shown that this can be effectively achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant. nih.govrsc.org This reaction converts ethyl 2,2-dimethylchromane-4-carboxylate into the corresponding value-added product, ethyl 2,2-dimethyl-2H-chromene-4-carboxylate. nih.govrsc.org This dehydrogenation provides a direct route to the chromene core structure, which is a common motif in natural products and pharmacologically active molecules. acs.org

Applications of Ethyl Chroman 2 Carboxylate in Organic Synthesis

Role as a Key Synthon and Building Block

The utility of ethyl chroman-2-carboxylate as a foundational element in organic synthesis is well-established. rsc.orgchim.it Its chroman ring system and the manipulable ester group provide a platform for a variety of chemical transformations, allowing chemists to introduce molecular diversity and construct elaborate architectures. researchgate.net

Precursor for Therapeutically Relevant Molecules

The chroman scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. acs.orgijrpc.com this compound serves as a crucial starting material for the synthesis of various therapeutically relevant molecules.

One notable application is in the development of novel inhibitors for biological targets. For instance, derivatives of chroman-2-carboxylic acid have been synthesized and evaluated as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are important in managing metabolic disorders. acs.org Specifically, (2R)-7-{3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy}-2-ethylchromane-2-carboxylic acid was identified as a potent and selective PPARα/γ dual agonist. acs.org

Furthermore, the chroman-2-carboxylate framework is a key intermediate in the synthesis of platelet aggregation inhibitors. google.com The ability to introduce various substituents on the aromatic ring allows for the fine-tuning of biological activity. google.com For example, nitro and amino-substituted chromane (B1220400) derivatives have been prepared from this compound precursors. google.com The chiral nature of these compounds is often crucial for their therapeutic efficacy, and processes for resolving enantiomers have been developed. google.com

The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives, which have shown potent in vitro acetyl-CoA carboxylase (ACC) inhibitory activity, also highlights the importance of this compound as a starting material. nih.gov One such derivative demonstrated an increase in whole-body fat oxidation in mice, indicating its potential for treating metabolic diseases. nih.gov

Intermediate in Complex Molecule Synthesis

Beyond its direct application in medicinal chemistry, this compound is a valuable intermediate for constructing more complex molecular structures. smolecule.com Its functional groups can be readily modified to introduce further complexity. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride for reaction with amines to form amides. google.com The chroman ring itself can undergo various reactions, including reductions to alter the oxidation state of the pyran ring. google.com

The synthesis of C-C bridged bis-isoflavones has been achieved using derivatives of chroman-2-carboxylic acid, showcasing its utility in creating intricate molecular architectures. acs.org Additionally, the chroman structure serves as a foundational element for building polyketide natural products containing ethyl side-chains. rsc.org

Construction of Complex Heterocyclic Systems and Molecular Scaffolds

The reactivity of this compound and its derivatives facilitates the construction of a diverse range of complex heterocyclic systems and molecular scaffolds. This versatility allows for the exploration of novel chemical space and the development of compounds with unique properties.

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds known for their broad spectrum of biological activities. This compound derivatives can be converted into aldehydes, which then readily undergo condensation reactions with thiosemicarbazides to form thiosemicarbazone derivatives. acs.orgchemmethod.com For example, 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde can be reacted with various thiosemicarbazides to yield novel substituted thiosemicarbazones. acs.org These reactions are often catalyzed by an acid and provide a straightforward route to these biologically relevant molecules. acs.orgchemmethod.com

| Starting Material | Reagent | Product |

| 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde | N-cyclohexyl-thiosemicarbazide | (E)-N-cyclohexyl-2-(2-((2-oxo-2H-chromen-3-yl)methoxy)benzylidene)-hydrazinecarbothioamide |

| 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde | N-(2,4-dimethylphenyl)-thiosemicarbazide | (E)-N-(2,4-dimethylphenyl)-2-(2-((2-oxo-2H-chromen-3-yl)methoxy)benzylidene)hydrazinecarbothioamide |

Pathways to Pyrrole (B145914), Pyrazole (B372694), Thiazole (B1198619), Oxadiazole, and Triazole Derivatives

The ester functionality of this compound is a gateway to a variety of five-membered heterocyclic rings. The ester can be converted to a carbohydrazide (B1668358) by reaction with hydrazine (B178648) hydrate (B1144303). nih.govmdpi.com This carbohydrazide is a versatile intermediate that can be used to synthesize a range of heterocyclic systems.

Pyrrole and Pyrazole Derivatives: While direct pathways from this compound are less common, its derivatives can be incorporated into synthetic routes leading to these heterocycles. For instance, chromene and pyrazole moieties have been combined to create hybrid molecules with potential biological activities. researchgate.net The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a transformation that can be accessed from the chroman framework. researchgate.net

Thiazole Derivatives: Thiazole rings can be constructed from thiosemicarbazone precursors derived from this compound. uobaghdad.edu.iq For example, the reaction of a thiosemicarbazone with an α-haloketone or a related compound is a common method for thiazole synthesis. uobaghdad.edu.iq

Oxadiazole and Triazole Derivatives: The carbohydrazide derived from this compound is a key precursor for 1,3,4-oxadiazoles and 1,2,4-triazoles. Reaction of the carbohydrazide with carbon disulfide can lead to oxadiazole-thiones. ijper.orgsemanticscholar.org Alternatively, treatment with cyanogen (B1215507) bromide can yield 2-amino-1,3,4-oxadiazoles. ijper.org The synthesis of 1,2,4-triazoles can be achieved by reacting the carbohydrazide with various reagents, such as ammonium (B1175870) thiocyanate, followed by cyclization. semanticscholar.orgugr.es

| Intermediate | Reagent | Heterocyclic Product |

| Chroman-2-carbohydrazide | Carbon Disulfide | 1,3,4-Oxadiazole-2-thione derivative |

| Chroman-2-carbohydrazide | Ammonium Thiocyanate | 1,2,4-Triazole-3-thione derivative |

| Chroman-2-carbohydrazide | Chloroacetyl chloride followed by Sodium Azide | 1,2,3-Triazole derivative |

Formation of Spiro-Acenaphthylene-Chromeno-pyrrolizine Systems

A more intricate application of chroman-based structures is in the synthesis of complex spirocyclic systems. The formation of spiro-acenaphthylene-chromeno-pyrrolizine systems demonstrates the power of cycloaddition reactions in building molecular complexity. acs.org These reactions often involve the generation of an azomethine ylide from a chroman derivative, which then undergoes a [3+2] cycloaddition with a dipolarophile like acenaphthylene. This approach allows for the stereoselective construction of multiple chiral centers in a single step.

Biological and Medicinal Chemistry Research of Ethyl Chroman 2 Carboxylate Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of chroman-2-carboxylate derivatives is highly dependent on the nature and position of substituents on the chroman ring system. SAR studies have been crucial in identifying key structural features that govern the potency and selectivity of these compounds for various biological targets.

Correlating Substituent Effects with Biological Activities

Systematic modifications of the chroman framework have revealed critical insights into how different functional groups influence biological outcomes.

For the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, a class of drugs used for treating metabolic disorders, specific substitutions have been shown to be essential. A series of chromane-2-carboxylic acid derivatives were synthesized to develop PPARα/γ dual agonism. acs.org The introduction of a bulky, electron-withdrawing propoxy chain at the 7-position of the chroman ring, specifically a {3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy} group, was found to be critical for potent activity. acs.orgnih.gov

In the context of hypolipidemic activity, substitutions at the 6-position have been investigated. A comparative study showed that an ethyl 6-chlorochroman-2-carboxylate analog effectively reduced serum cholesterol, similar to the established drug clofibrate. nih.gov In contrast, substituting the 6-position with a phenyl group resulted in no effect on serum cholesterol, while a cyclohexyl group at the same position also showed different activity profiles. nih.gov

For anticancer applications, SAR studies on chroman-4-one derivatives targeting Sirtuin 2 (SIRT2) revealed that substituents on the aromatic ring are necessary for inhibitory activity. acs.org Larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for potency. acs.org Specifically, compounds lacking a substituent at the 6-position were significantly less potent. acs.org In another study, the introduction of Schiff base and isatin (B1672199) moieties at the second position of the chroman ring was explored, leading to derivatives with notable inhibitory effects against the MCF-7 human breast cancer cell line. nih.govresearchgate.net The nature of the substituent on the isatin ring also played a significant role in modulating the anticancer potency. nih.gov For instance, compound 6i , with a 5-fluoro-substituted isatin moiety, showed promising activity with a GI₅₀ value of 34.7 µM. nih.govresearchgate.net

The table below summarizes the effect of different substituents on the anticancer activity of selected chroman derivatives against the MCF-7 cell line.

Table 1: Anticancer Activity (GI₅₀) of Selected Chroman-2-Carbohydrazide Derivatives

| Compound | R (Substitution on Isatin Ring) | GI₅₀ (µM) |

|---|---|---|

| 6b | H | >100 |

| 6c | 5-CH₃ | 83.2 |

| 6e | 5-Cl | 66.1 |

| 6g | 5-Br | 56.2 |

| 6i | 5-F | 34.7 |

| Adriamycin | (Reference Drug) | 0.04 |

Data sourced from literature. nih.gov

Impact of Stereochemistry on Biological Efficacy

The stereocenter at the C2-position of the chroman ring is a critical determinant of biological activity. The spatial arrangement of the carboxylate group and other substituents can profoundly affect how these molecules interact with their biological targets.

Research into PPARα/γ dual agonists clearly demonstrated the importance of stereochemistry. The biological activity was found to be almost exclusively associated with the (R)-enantiomer. acs.orgnih.gov The compound identified as a potent dual agonist, (2R)-7-{3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy}-2-ethylchromane-2-carboxylic acid, underscores the necessity of the R-configuration at the C2 position for optimal binding and activation of the PPAR receptors. acs.orgnih.gov The C2 substituent is hypothesized to adopt an equatorial position in the half-chair conformation of the dihydropyran ring, and the specific stereochemistry dictates the ring's twist, which in turn influences receptor interaction. mdpi.com

Exploration of Pharmacological Profiles of Derivatives

Derivatives of ethyl chroman-2-carboxylate have been investigated for a wide spectrum of pharmacological activities, leading to the discovery of compounds with potential therapeutic applications in metabolic diseases, infectious diseases, and oncology.

Antihyperglycemic and Hypolipidemic Activities

The pursuit of novel treatments for type 2 diabetes and dyslipidemia has been a significant driver of research into chroman-2-carboxylate derivatives.

A series of (2R)-2-ethylchromane-2-carboxylic acids were developed as PPARα/γ dual agonists. acs.org The lead compound from this series, (2R)-7-{3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy}-2-ethylchromane-2-carboxylic acid (Compound 48 ), demonstrated potent agonist activity for both PPARα and PPARγ. nih.gov This dual activity is highly desirable as it combines the glucose-lowering effects of PPARγ activation with the lipid-lowering benefits of PPARα activation. acs.org In preclinical studies using db/db mice (a model for type 2 diabetes) and Syrian hamsters (a lipid model), this compound exhibited substantial antihyperglycemic and hypolipidemic effects when administered orally. acs.orgnih.gov

Earlier studies also highlighted the hypolipidemic potential of simpler analogs. Ethyl 6-chlorochroman-2-carboxylate was shown to reduce serum and α-lipoprotein cholesterol concentrations in normolipidemic rats. nih.gov Other research has focused on synthesizing various 6-substituted chroman and chromone-2-carboxylates to perform comparative structure-activity studies in hyperlipidemic animal models. acs.org

The table below shows the in vivo efficacy of a lead PPARα/γ agonist derivative in a diabetic mouse model.

Table 2: Antihyperglycemic and Hypolipidemic Effects of Compound 48 in db/db Mice

| Parameter | Vehicle Control | Compound 48 (10 mg/kg) | % Change |

|---|---|---|---|

| Plasma Glucose (mg/dL) | 566 | 137 | -76% |

| Plasma Triglycerides (mg/dL) | 201 | 75 | -63% |

| Plasma Insulin (B600854) (ng/mL) | 39 | 10 | -74% |

Data represents mean values after 4 days of oral administration. Sourced from literature. acs.org

Antimicrobial Activity

The search for new antimicrobial agents has led to the exploration of various heterocyclic scaffolds, including the chroman nucleus. Derivatives of this compound have shown promise in this area.

One study reported the synthesis of 6-hydroxy-2,5,7,8-tetramethyl-N'-(2-oxoindolin-3-ylidene)chroman-2-carbohydrazide derivatives, which were screened for activity against a panel of bacteria and fungi. jocpr.com Certain compounds in this series displayed significant antimicrobial effects. For instance, compounds 4 and 5 were active against the fungus Candida albicans, while compounds 6 and 7 showed potent activity against the bacterium Escherichia coli. jocpr.com Compound 7 exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/ml against E. coli. jocpr.com

Other research has involved synthesizing thiazole (B1198619) derivatives linked to a chroman structure, which were also found to have a significant effect against tested microorganisms. researchgate.net The condensation of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide with various aldehydes and ketones has also yielded derivatives with notable antimicrobial properties. mdpi.com

Anticancer Activity

The chroman framework is present in several natural and synthetic compounds with anticancer properties, making its derivatives attractive candidates for cancer drug discovery.

A series of chroman derivatives incorporating isatin and Schiff base moieties at the C2-position were synthesized and evaluated for their in vitro anticancer activity against the human mammary adenocarcinoma cell line (MCF-7). nih.gov Several of these compounds demonstrated remarkable inhibitory effects on cancer cell growth. nih.govresearchgate.net Compound 6i , which features a 5-fluoro-isatin group, emerged as a particularly promising agent with a half-maximal growth inhibitory concentration (GI₅₀) of 34.7 µM. nih.gov

Further SAR optimization of a related 4H-chromene scaffold led to the identification of ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017 ). researchgate.net This compound displayed low micromolar cytotoxicity against a broad range of hematologic and solid tumor cell lines and was notably effective in killing drug-resistant cancer cells. researchgate.net Additionally, studies on chroman-2-carboxylic acid N-arylalkylamide derivatives identified compounds with inhibitory effects on the proliferation of human lung cancer (NCI-H23) and prostate cancer (PC-3) cells. yakhak.org

Mechanisms of Biological Action at the Molecular Level

Understanding how this compound derivatives exert their biological effects requires an examination of their interactions at the molecular level. Research has elucidated several key mechanisms, including receptor agonism, induction of programmed cell death, and inhibition of critical cellular processes and specific protein targets.

A significant area of research for chroman-2-carboxylic acid derivatives has been their activity as agonists of Peroxisome Proliferator-Activated Receptors (PPARs). acs.orgnih.gov These nuclear receptors are crucial regulators of lipid and glucose metabolism, making them attractive targets for treating metabolic disorders.

A series of chromane-2-carboxylic acid derivatives were synthesized and evaluated for their ability to activate PPARs. acs.orgnih.gov Through structure-activity relationship (SAR) studies, researchers developed compounds with dual agonism for both PPARα and PPARγ. acs.orgnih.gov One particularly potent derivative, (2R)-7-{3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy}-2-ethylchromane-2-carboxylic acid, was identified as a selective PPARα/γ dual agonist. acs.orgnih.gov This dual agonism is significant because PPARα activation is primarily associated with lipid-lowering effects, while PPARγ activation improves insulin sensitivity.

| Compound | Target | Activity | Reference |

| (2R)-7-{3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy}-2-ethylchromane-2-carboxylic acid | PPARα/γ | Potent and selective dual agonist | acs.orgnih.gov |

| (2R)-2-methylchromane-2-carboxylic acid derivatives | PPARα | Selective agonists |

Further research has also led to the discovery of highly potent and selective PPARα agonists from the chromane-2-carboxylic acid class. These selective agonists have demonstrated robust cholesterol-lowering effects in animal models.

Several studies have indicated that derivatives of the chroman scaffold can induce apoptosis, or programmed cell death, in cancer cells. researchgate.netfrontiersin.orgmdpi.com This is a critical mechanism for potential anticancer agents.

For instance, certain hybrid molecules containing the mthis compound structure have been shown to induce apoptosis in cancer cell lines by activating caspase pathways. Similarly, novel flavanones incorporated with chromenes demonstrated remarkable potency against various cancer cell lines, with evidence suggesting that these compounds induce both early and late apoptosis. frontiersin.org Some 2H-chromene derivatives have been observed to cause cancer cell cycle arrest in the S and G2/M phases, which is often a precursor to apoptosis. frontiersin.org The pro-apoptotic activity of some vitamin E derivatives, such as α-tocopheryl succinate, which contains a chroman ring, appears to be dependent on the presence of a charged carboxylic acid group. mdpi.com

The ability of cancer cells to invade surrounding tissues and migrate to distant sites is a hallmark of metastasis. Certain chroman and coumarin (B35378) derivatives have been shown to inhibit these processes. frontiersin.orgfrontiersin.orgnih.gov

Research on 2H-chromene derivatives revealed that some compounds not only induce apoptosis but also significantly reduce cancer cell invasion and migration. frontiersin.org In studies involving hepatocellular carcinoma (HCC) cells, specific tetrandrine (B1684364) derivatives were found to inhibit the migration and invasion of HepG-2 and SMMC-7721 cells. frontiersin.org Furthermore, derivatives of α-tocopherol, which feature a chroman core, have been developed as potent inhibitors of breast cancer cell adhesion and migration. nih.gov Compounds were identified that effectively disrupted the migration of 4T1 metastatic breast tumor cells, an effect that correlated with their anti-adhesion properties. nih.gov

Beyond broad cellular effects, research has identified specific molecular targets for chroman-related structures. One such target is the Macrophage Migration Inhibitory Factor (MIF), a cytokine involved in inflammation and cancer progression. nih.govwhba1990.org

Coumarin and chromen-4-one analogues have been discovered as inhibitors of the tautomerase activity of MIF. drugbank.com Crystal structures of MIF in complex with inhibitors like 7-hydroxy-2-oxo-chromene-3-carboxylic acid ethyl ester have revealed how these molecules bind to the catalytic active site of the protein. nih.gov Virtual screening efforts have identified additional small molecule inhibitors that dock into the MIF tautomerase active site, leading to the discovery of compounds that inhibit the MIF-CD74 receptor interaction with micromolar potency. whba1990.org More recently, a new class of allosteric MIF inhibitors with a 1-phenyl-1H-1,2,3-triazole-4-carboxamide scaffold has been developed, demonstrating that it is possible to inhibit MIF function without directly targeting the active site. acs.org

Advanced Analytical and Spectroscopic Characterization of Ethyl Chroman 2 Carboxylate Compounds

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of ethyl chroman-2-carboxylate, providing detailed information on its functional groups, connectivity, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. A combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the closely related mthis compound, key proton signals are observed for the aromatic protons (δ 6.5-7.5 ppm), the proton at position 2 (δ 4.5-4.7 ppm), and the methylene (B1212753) protons of the chroman ring (δ 1.8-2.8 ppm). vulcanchem.com For this compound, additional signals for the ethyl ester group (a quartet around δ 4.2 ppm and a triplet around δ 1.3 ppm) are expected.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For derivatives like (R/S)-ethyl-2-acetoxy-4-phenyl-4H-chromene-3-carboxylate, distinct signals are observed for the carbonyl carbons of the ester and acetyl groups, aromatic carbons, and aliphatic carbons of the chroman and ethyl moieties. preprints.orgpreprints.org

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. pressbooks.pub In a DEPT-135 spectrum, CH₃ and CH groups appear as positive peaks, while CH₂ groups appear as negative peaks. pressbooks.pub Quaternary carbons are not observed. azom.commagritek.com This technique is crucial for assigning the aliphatic carbons in the chroman ring and the ethyl group of this compound. pressbooks.pubresearchgate.net

2D NMR Techniques: Two-dimensional NMR experiments provide correlational data that establishes the connectivity between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. libretexts.org Cross-peaks in the COSY spectrum of a chroman derivative would confirm the coupling between protons of the ethyl group (CH₂ and CH₃) and the protons within the saturated portion of the chroman ring. preprints.orgpreprints.org